- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

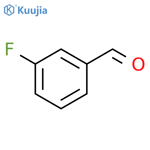

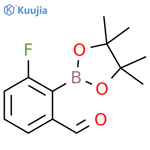

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

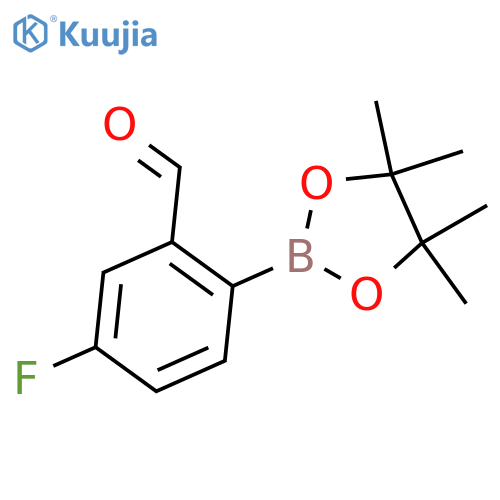

943310-52-9 structure

اسم المنتج:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

- نواة داخلي: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- مفتاح Inchi: STGVEURXAACTES-UHFFFAOYSA-N

- ابتسامات: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

حساب السمة

- نوعية دقيقة: 250.1176527g/mol

- النظائر كتلة واحدة: 250.1176527g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 0

- عدد مستقبلات الهيدروجين بوند: 4

- عدد الذرات الثقيلة: 18

- تدوير ملزمة العد: 2

- تعقيدات: 316

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- طوبولوجي سطح القطب: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | 2023-05-06 | |

| Enamine | EN300-12599310-0.1g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.1g |

$89.0 | 2023-05-06 | |

| Enamine | EN300-12599310-5.0g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 5g |

$991.0 | 2023-05-06 | |

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2022-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 1g |

¥8011.00 | 2023-02-25 | |

| Aaron | AR01KLEG-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 250mg |

$11.00 | 2025-02-12 | |

| Aaron | AR01KLEG-10g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 10g |

$186.00 | 2024-07-18 | |

| Aaron | AR01KLEG-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$93.00 | 2025-02-12 | |

| abcr | AB594982-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 5g |

€202.60 | 2024-07-24 | ||

| Ambeed | A459770-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$102.0 | 2025-03-05 |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

المراجع

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C

المراجع

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C

المراجع

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C

المراجع

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C

المراجع

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

المراجع

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C

1.2 Reagents: Water

1.2 Reagents: Water

المراجع

- Preparation method of antifungal drug tavaborole, China, , ,

طريقة الإنتاج 9

رد فعل الشرط

1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

المراجع

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

طريقة الإنتاج 10

رد فعل الشرط

1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

المراجع

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

طريقة الإنتاج 11

رد فعل الشرط

1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C

المراجع

- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

طريقة الإنتاج 12

رد فعل الشرط

1.1 Solvents: Benzene ; 14 h, reflux

المراجع

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

طريقة الإنتاج 13

رد فعل الشرط

المراجع

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C

المراجع

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

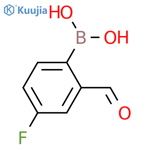

- (4-Fluoro-2-formylphenyl)boronic acid

- 2-Bromo-4-fluorobenzaldehyde

- 2,3-Dimethylbutane-2,3-diol

- 3-Fluorobenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde

- Bis(pinacolato)diborane

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde الوثائق ذات الصلة

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) منتجات ذات صلة

- 173472-42-9(Carbamic acid,[(1S)-3-diazo-1-[2-(methylthio)ethyl]-2-oxopropyl]-, 1,1-dimethylethyl ester(9CI))

- 2034352-08-2(2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile)

- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)

- 1804088-53-6(2-(2-Bromopropanoyl)-5-methylbenzyl alcohol)

- 1147979-39-2(Ethyl 2-Cyclohexyl(methyl)aminonicotinate)

- 1807024-08-3(Methyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate)

- 1251674-25-5(8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one)

- 1172507-51-5(butyl 4-{5-(4-methylpiperazin-1-yl)sulfonylfuran-2-amido}benzoate)

- 2137882-39-2(6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-carbazole)

- 2098006-75-6(5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole)

الموردين الموصى بهم

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

عضو ذهبي

مورد الصين

مُحْضِر

Hubei Cuiyuan Biotechnology Co.,Ltd

عضو ذهبي

مورد الصين

مُحْضِر

Henan Dongyan Pharmaceutical Co., Ltd

عضو ذهبي

مورد الصين

كميّة كبيرة

pengshengyue

عضو ذهبي

مورد الصين

كميّة كبيرة

钜澜化工科技(青岛)有限公司

عضو ذهبي

مورد الصين

كميّة كبيرة